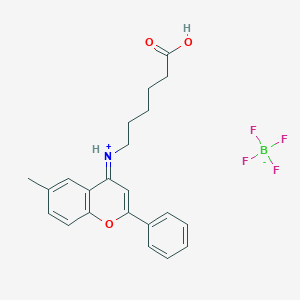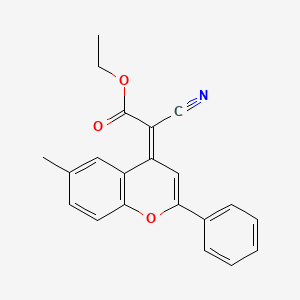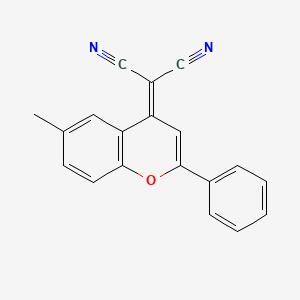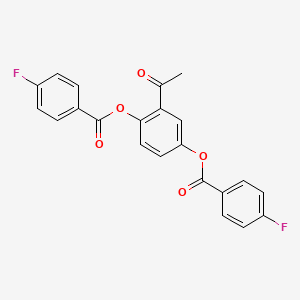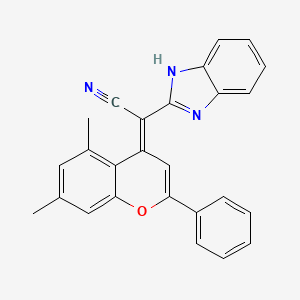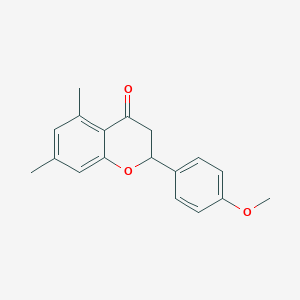
(E)-(6-chloro-2-phenylchromen-4-ylidene)-(3-hydroxyphenyl)azanium;tetrafluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-(6-chloro-2-phenylchromen-4-ylidene)-(3-hydroxyphenyl)azanium;tetrafluoroborate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chromenylidene group, a phenyl group, and a hydroxyphenylazanium moiety, all of which contribute to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(6-chloro-2-phenylchromen-4-ylidene)-(3-hydroxyphenyl)azanium;tetrafluoroborate typically involves a multi-step process. The initial step often includes the formation of the chromenylidene core through a condensation reaction between a phenyl-substituted chromone and an appropriate aldehyde under acidic conditions. This is followed by the introduction of the chloro substituent via electrophilic aromatic substitution. The final step involves the formation of the azanium salt by reacting the hydroxyphenyl group with tetrafluoroboric acid under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(E)-(6-chloro-2-phenylchromen-4-ylidene)-(3-hydroxyphenyl)azanium;tetrafluoroborate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the chromenylidene group to a dihydrochromene derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and chloro substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like hydroxide ions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions include quinone derivatives, dihydrochromene derivatives, and various substituted phenyl compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (E)-(6-chloro-2-phenylchromen-4-ylidene)-(3-hydroxyphenyl)azanium;tetrafluoroborate is used as a precursor for synthesizing more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets, such as enzymes and receptors, are of particular interest for drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its ability to modulate biological pathways makes it a candidate for developing new treatments for diseases such as cancer and inflammatory disorders.
Industry
In industry, this compound is used in the development of advanced materials, including polymers and coatings. Its chemical properties contribute to the enhancement of material performance, such as increased durability and resistance to environmental factors.
Mecanismo De Acción
The mechanism of action of (E)-(6-chloro-2-phenylchromen-4-ylidene)-(3-hydroxyphenyl)azanium;tetrafluoroborate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to the activation or inhibition of various biological pathways, ultimately resulting in the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (E)-(6-chloro-2-phenylchromen-4-ylidene)-(3-hydroxyphenyl)azanium;tetrafluoroborate include:
Dichloroanilines: These compounds have similar aromatic structures but differ in their substituents and functional groups.
Double half-Heusler alloys: These compounds share some structural similarities but are primarily studied for their thermoelectric properties.
Uniqueness
What sets this compound apart is its unique combination of a chromenylidene core, a phenyl group, and a hydroxyphenylazanium moiety. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific and industrial applications.
Propiedades
IUPAC Name |
(E)-(6-chloro-2-phenylchromen-4-ylidene)-(3-hydroxyphenyl)azanium;tetrafluoroborate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClNO2.BF4/c22-15-9-10-20-18(11-15)19(23-16-7-4-8-17(24)12-16)13-21(25-20)14-5-2-1-3-6-14;2-1(3,4)5/h1-13,24H;/q;-1/p+1/b23-19+; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSGGDUDRZXGWCZ-IMPZXOFZSA-O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1=CC=C(C=C1)C2=CC(=[NH+]C3=CC(=CC=C3)O)C4=C(O2)C=CC(=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](F)(F)(F)F.C1=CC=C(C=C1)C2=C/C(=[NH+]\C3=CC(=CC=C3)O)/C4=C(O2)C=CC(=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BClF4NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[(E)-[3-[(4-bromophenyl)methoxy]phenyl]methylideneamino]-3-propyl-1H-1,2,4-triazole-5-thione](/img/structure/B7746394.png)
![4-[(E)-[3-[(4-bromophenyl)methoxy]phenyl]methylideneamino]-3-butyl-1H-1,2,4-triazole-5-thione](/img/structure/B7746401.png)
![4-[(E)-[3-[(4-bromophenyl)methoxy]phenyl]methylideneamino]-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione](/img/structure/B7746402.png)
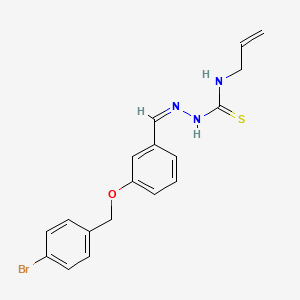
![1-[(Z)-[3-[(4-bromophenyl)methoxy]phenyl]methylideneamino]-3-ethylthiourea](/img/structure/B7746414.png)
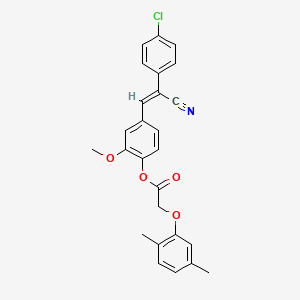
![(4-Acetylphenyl) 2-[4-(2-phenylpropan-2-yl)phenoxy]acetate](/img/structure/B7746432.png)
